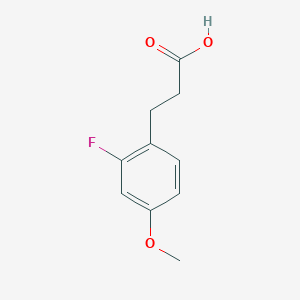3-(2-Fluoro-4-methoxyphenyl)propanoic acid
CAS No.: 852181-15-8
Cat. No.: VC2386925
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 852181-15-8 |
|---|---|
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | 3-(2-fluoro-4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
| Standard InChI Key | KLEYADLSRYOXMC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CCC(=O)O)F |
| Canonical SMILES | COC1=CC(=C(C=C1)CCC(=O)O)F |
Introduction
Chemical Structure and Basic Properties
3-(2-Fluoro-4-methoxyphenyl)propanoic acid belongs to the class of substituted phenylpropanoic acids, featuring a propanoic acid chain attached to a phenyl ring with fluoro and methoxy substituents. Although the specific compound information is limited in the literature, we can derive several key properties based on structurally similar compounds.
Molecular Properties
The molecular formula of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid is C10H11FO3. This can be compared to related compounds such as 3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid which has a molecular formula of C10H10ClFO3 and a molecular weight of 232.63 g/mol . Given the replacement of chlorine with hydrogen in our target compound, the molecular weight would be approximately 198 g/mol, similar to (2R)-2-fluoro-3-(4-methoxyphenyl)propanoic acid which has a molecular weight of 198.19 g/mol .
Structural Features
The compound contains several key functional groups that define its chemical behavior:
-
A carboxylic acid group (-COOH)
-
A phenyl ring with two substituents
-
A fluoro group at position 2 of the phenyl ring
-
A methoxy group at position 4 of the phenyl ring
-
A propanoic acid chain connecting the carboxylic acid to the phenyl ring
These structural features can be visualized in a chemical structure diagram, with the propanoic acid chain extending from the phenyl ring and the fluoro and methoxy groups positioned at positions 2 and 4, respectively.
Physical and Chemical Properties
Physical State and Stability
Based on similar compounds in the fluorinated phenylpropanoic acid family, 3-(2-Fluoro-4-methoxyphenyl)propanoic acid is likely a white to off-white crystalline solid at room temperature. Storage recommendations for related compounds suggest it should be stored in a cool, dry place for long-term stability . The presence of a fluoro substituent generally enhances the compound's stability against oxidation compared to non-fluorinated analogs.
Chemical Reactivity
The carboxylic acid functional group in 3-(2-Fluoro-4-methoxyphenyl)propanoic acid exhibits typical reactivity patterns, including:
-
Esterification reactions with alcohols
-
Amidation reactions with amines
-
Reduction to the corresponding alcohol
-
Decarboxylation under certain conditions
The fluoro substituent introduces unique electronic effects, generally increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs due to its electron-withdrawing properties. Meanwhile, the methoxy group contributes electron-donating effects, creating an interesting electronic distribution across the molecule.
Synthesis Methods
From Aryl Halides
A potential synthetic pathway could involve a Grignard reaction or Suzuki coupling to form the carbon-carbon bond between the aryl unit and the propanoic acid moiety. This approach would be similar to methods used for synthesizing 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid.
Industrial Production Considerations
For industrial-scale synthesis, continuous flow reactors might be employed to enhance yield and purity, as noted for related compounds. Optimized reaction conditions are crucial for achieving high efficiency during synthesis, particularly for controlling the regioselectivity of the fluoro and methoxy substituents on the phenyl ring.
Analytical Characterization
Spectroscopic Methods
Characterization of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid would typically employ several spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR would show characteristic signals for:
-
Methoxy protons (approximately 3.8 ppm)
-
Aromatic protons with coupling patterns influenced by the fluoro substituent
-
Methylene protons of the propanoic acid chain
-
Carboxylic acid proton (broad signal at 10-12 ppm)
19F-NMR would provide specific information about the fluorine environment, with the signal typically appearing between -110 and -130 ppm depending on the exact electronic environment.
Infrared (IR) Spectroscopy
Key IR absorptions would include:
-
O-H stretching of the carboxylic acid (3200-2800 cm-1)
-
C=O stretching of the carboxylic acid (1700-1725 cm-1)
-
C-F stretching (1000-1400 cm-1)
-
C-O stretching of the methoxy group (1050-1150 cm-1)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for purity assessment and confirmation of molecular weight. For GC-MS, derivatization might be necessary due to the polarity of the carboxylic acid group.
Structure-Activity Relationships
Electronic Effects
The positioning of the fluoro and methoxy substituents on the phenyl ring creates a unique electronic distribution that can influence reactivity and binding interactions. The fluoro group at position 2 introduces electron-withdrawing effects through both inductive and resonance mechanisms, while the methoxy group at position 4 contributes electron-donating effects primarily through resonance.
Conformational Analysis
The three-carbon propanoic acid chain allows for conformational flexibility, which could be important for potential binding interactions in biological systems. The presence of the fluoro substituent at position 2 may influence the preferred conformation of the phenyl ring relative to the propanoic acid chain due to steric and electronic factors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume